molecular formula C8H12ClN3O2S B6602829 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride CAS No. 2060051-04-7

1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B6602829
CAS No.: 2060051-04-7
M. Wt: 249.72 g/mol
InChI Key: SNBSICOGHHRJIH-UHFFFAOYSA-N
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Description

1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a chemical compound with a complex structure that includes a pyrimidinyl group, a methanesulfonyl group, and a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride typically involves multiple steps, starting with the formation of the pyrimidinyl core One common approach is the reaction of 4-chloropyrimidine with methanesulfonyl chloride to introduce the methanesulfonyl group

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the pyrimidinyl ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions can be carried out using nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be used to study biological processes and interactions.

  • Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

  • 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride: This compound lacks the methanesulfonyl group, leading to different chemical properties and reactivity.

  • 2-methanesulfonylpyrimidin-4-ylamine: This compound has a different amine group, resulting in distinct biological activities.

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse applications and reactivity.

Properties

IUPAC Name

1-(2-methylsulfonylpyrimidin-4-yl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S.ClH/c1-14(12,13)7-10-5-2-6(11-7)8(9)3-4-8;/h2,5H,3-4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBSICOGHHRJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)C2(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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